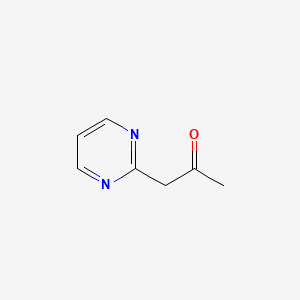

1-(2-嘧啶基)-2-丙酮

描述

1-(2-Pyrimidyl)piperazine is a piperazine-based derivative . It is a metabolite of buspirone .

Synthesis Analysis

1-(2-Pyrimidyl)piperazine may be used as a derivatization reagent for the carboxyl groups on peptides . It can also be a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .Molecular Structure Analysis

The empirical formula of 1-(2-Pyrimidyl)piperazine is C8H12N4 and its molecular weight is 164.21 .Chemical Reactions Analysis

There are numerous methods for the synthesis of pyrimidines, which are described in various literature .Physical And Chemical Properties Analysis

The refractive index of 1-(2-Pyrimidyl)piperazine is n20/D 1.587 (lit.), its boiling point is 277 °C (lit.), and its density is 1.158 g/mL at 25 °C (lit.) .科学研究应用

合成与结构分析

杂环化合物的合成:该化合物已被用于合成各种杂环化合物,例如 4-芳基-2,3,6,7-四氢-1H-嘧啶并[4,5-b][1,4]二氮杂卓-6-酮,证明了其在形成复杂化学结构中的效用 (Insuasty 等人,1998).

化学转化和反应:该化合物的反应性已在各种化学反应中得到研究。例如,已经探索了它与亲核试剂的相互作用,有助于理解其化学行为 (Taslimi 等人,2018).

晶体学和光谱阐明:已经进行晶体学研究以了解相关化合物的结构,从而深入了解其分子框架和潜在应用 (Abdel-Jalil 等人,2015).

材料科学中的应用

半导体有机薄膜:该化合物已参与半导体薄膜的开发,展示了其在电子和光伏应用中的潜力 (Harding 等人,2020).

化学电阻传感器:其衍生物已被用于制造化学电阻传感器,突出了其在传感技术中的作用以及在医学诊断中的潜在用途 (Mondal 等人,2018).

法医学中的意义

- 法医分析:该化合物的降解产物和合成途径已在法医学中得到研究,为药物杂质分析和执法提供了关键信息 (Tsujikawa 等人,2021).

作用机制

Target of Action

1-(2-Pyrimidinyl)-2-propanone, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is a chemical compound and piperazine derivative . It primarily targets the α2-adrenergic receptor , acting as an antagonist . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system . Additionally, 1-PP acts as a partial agonist of the 5-HT1A receptor , which is involved in several neurological processes, including anxiety, addiction, appetite, sleep, pain perception, nausea, and vomiting .

Mode of Action

The compound interacts with its targets by binding to them, which leads to changes in their activity. As an antagonist of the α2-adrenergic receptor, 1-PP blocks the receptor’s function, preventing it from inhibiting the release of norepinephrine .

Biochemical Pathways

The action of 1-PP affects several biochemical pathways. By blocking the α2-adrenergic receptor, it increases the release of norepinephrine, which can lead to increased alertness and arousal . By partially activating the 5-HT1A receptor, it can help regulate mood and anxiety .

Pharmacokinetics

The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the CYP3A4 enzyme . The clearance values for buspirone (a drug that metabolizes into 1-PP) and 1-PP are 13.1 and 8.2 ml/min, respectively, and the terminal elimination half-lives are 25 and 79 minutes, respectively . These properties impact the bioavailability of 1-PP, determining how much of the compound reaches the systemic circulation and how long it stays in the body .

Result of Action

The molecular and cellular effects of 1-PP’s action are primarily related to its influence on neurotransmitter release. By antagonizing the α2-adrenergic receptor, it can increase noradrenergic and dopaminergic activity . This can lead to effects such as increased alertness and arousal . Its partial agonism of the 5-HT1A receptor can lead to effects such as reduced anxiety .

Action Environment

The action, efficacy, and stability of 1-PP can be influenced by various environmental factors. For example, factors that affect the activity of the CYP3A4 enzyme, such as other drugs, certain foods, and diseases, can impact the metabolism and therefore the effectiveness of 1-PP . Additionally, genetic variations in the α2-adrenergic and 5-HT1A receptors could potentially influence the compound’s effectiveness .

安全和危害

未来方向

Perimidines, a class of N-heterocycles that includes pyrimidines, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .

属性

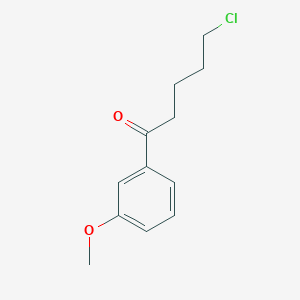

IUPAC Name |

1-pyrimidin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYKNQASNNLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505888 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyrimidinyl)-2-propanone | |

CAS RN |

75782-22-8 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)